Cas no 2171929-82-9 (3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid)

3-{2-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features an Fmoc group, ensuring orthogonal protection for amine functionalities during solid-phase peptide synthesis (SPPS). The ethyl and propyl side chains contribute to enhanced steric control, while the propanoic acid terminus facilitates efficient coupling reactions. This compound is particularly valuable for introducing tailored hydrophobic or branched motifs into peptide sequences. Its stability under standard SPPS conditions and compatibility with common deprotection reagents make it a reliable choice for constructing complex peptidic architectures. The product's defined stereochemistry and high purity ensure reproducible results in research-scale and industrial peptide production.
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid structure
2171929-82-9 structure
Product Name:3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid
CAS No:2171929-82-9
MF:C28H36N2O5
MW:480.595848083496
CID:5949365
PubChem ID:165817284
Update Time:2025-05-20

3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid
    • EN300-1580630
    • 3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-propylbutanamido}propanoic acid
    • 2171929-82-9
    • Inchi: 1S/C28H36N2O5/c1-4-16-30(17-15-25(31)32)26(33)28(5-2,6-3)19-29-27(34)35-18-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24H,4-6,15-19H2,1-3H3,(H,29,34)(H,31,32)
    • InChI Key: YJCWSWQWHGSUOL-UHFFFAOYSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(CC)CC)N(CCC(=O)O)CCC

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 95.9Ų

3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid Pricemore >>

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Additional information on 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid

Research Briefing on 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid (CAS: 2171929-82-9)

The compound 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid (CAS: 2171929-82-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers aiming to develop novel therapeutic agents.

Recent studies have focused on optimizing the synthesis and application of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges related to steric hindrance and side reactions. The study emphasized the compound's role in facilitating the incorporation of non-natural amino acids into peptide chains, thereby expanding the scope of peptide-based drug discovery.

In addition to its synthetic utility, 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid has been investigated for its potential biological activities. Preliminary in vitro assays conducted by a research team at the University of Cambridge revealed moderate inhibitory effects against specific proteases implicated in neurodegenerative diseases. These findings, though preliminary, suggest that further structural modifications of this compound could yield promising leads for therapeutic development.

The compound's stability under various physiological conditions has also been a subject of recent investigation. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the Fmoc-protected derivative exhibits enhanced stability in aqueous environments compared to its unprotected counterparts. This property is particularly advantageous for applications in drug delivery systems where prolonged circulation time is desired.

Looking ahead, researchers are exploring the potential of 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-propylbutanamido}propanoic acid as a scaffold for the development of targeted therapies. Its modular structure allows for facile incorporation of various functional groups, enabling the design of compounds with tailored pharmacokinetic and pharmacodynamic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

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